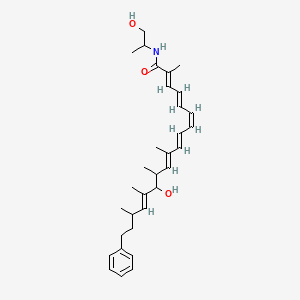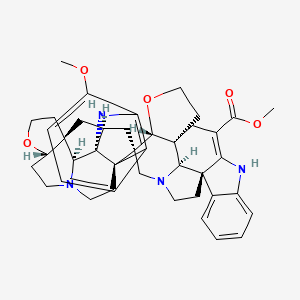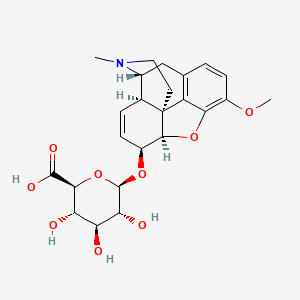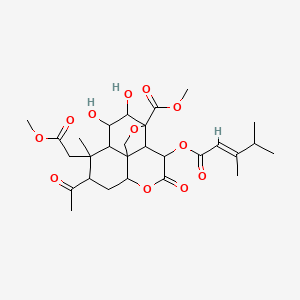
Phenazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine-1-carboxylate is a monocarboxylic acid anion that is the conjugate base of phenazine-1-carboxylic acid; major species at pH 7.3. It is a conjugate base of a phenazine-1-carboxylic acid.
Scientific Research Applications
Agricultural Applications :
- PCA is used as a microbial pesticide due to its broad-spectrum inhibitory effects on fungal pathogens causing plant diseases (Zhang, 2006).
- It exhibits strong antifungal activity against several plant pathogens, making it a potential source for pesticides (Luo et al., 2015).
Environmental Impact :
- The biodegradation of PCA in the soil is a significant area of research, with studies on Sphingomonas wittichii DP58 revealing its capacity to use PCA as a carbon and nitrogen source (Zhao et al., 2017).
- PCA-producing bacteria can enhance the reactivity of iron minerals in wheat rhizospheres, impacting soil mineral cycling (LeTourneau et al., 2019).
Medical Research :
- PCA has shown potential in cancer therapy, particularly in inducing programmed cell death in human prostate cancer cells via reactive oxygen species generation and mitochondrial-related apoptotic pathways (Karuppiah et al., 2016).
- It's also being explored for its antimicrobial properties, including interactions with pathogens such as Pseudomonas aeruginosa and Candida albicans (Gibson et al., 2008).
Chemical and Biochemical Studies :
- Research on the biosynthesis and genetic regulation of PCA, including the elucidation of biosynthetic pathways and the study of enzymatic mechanisms, is a key area of interest (Blankenfeldt, 2013).
- The exploration of PCA derivatives and conjugates for enhanced bioactivity and applications in agriculture and medicine is ongoing (Niu et al., 2016; Niu et al., 2017).
Properties
Molecular Formula |
C13H7N2O2- |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
phenazine-1-carboxylate |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)/p-1 |
InChI Key |
JGCSKOVQDXEQHI-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-] |
synonyms |
1-phenazinecarboxylic acid 1-phenazinecarboxylic acid, sodium salt NRRL B-15132 phenazine-1-carboxylate phenazine-1-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1240506.png)



![1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)





![4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine](/img/structure/B1240524.png)
